Sodium DL-Lactate-d3 (60per cent w/w in H2O)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to Sodium DL-Lactate-d3 often involves complex chemical reactions. For example, the synthesis of vitamin D3 analogs with a lactam structure involved 1,3-dipolar cycloaddition reaction and subsequent reduction as key steps (Kato et al., 2004). This method reflects the intricate processes that may be involved in synthesizing compounds related to Sodium DL-Lactate-d3.

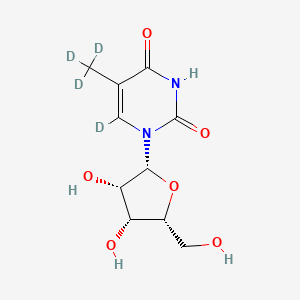

Molecular Structure Analysis

Analyzing the molecular structure is crucial for understanding the behavior and properties of chemical compounds. Studies like the synthesis and structural analysis of sodium and lanthanum 4-methylphenoxide complexes provide insight into the arrangement of atoms and the resulting chemical properties (Evans et al., 1993). Such analyses are foundational in predicting the reactivity and interactions of Sodium DL-Lactate-d3 with other compounds.

Chemical Reactions and Properties

Understanding the chemical reactions and properties of compounds akin to Sodium DL-Lactate-d3 helps in applying them effectively in various fields. The chemo-enzymatic D-enantiomerization of DL-lactate to produce D-lactate showcases the potential chemical reactions and the importance of stereochemistry in determining the properties and applications of such compounds (Oikawa et al., 2001).

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, melting point, and boiling point, are essential for their application in various scientific domains. Studies focusing on interactions, such as those between β-lactoglobulin and sodium alginate, highlight how the physical properties of compounds can influence their behavior in solutions and mixtures (Guzey & Mcclements, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability, and degradation pathways, are crucial for comprehensively understanding compounds like Sodium DL-Lactate-d3. The antimicrobial activity of sodium lactate, for instance, demonstrates how the chemical properties of a compound can be leveraged for specific applications, such as food preservation (Wit & Rombouts, 1990).

Scientific Research Applications

Another area of interest is the investigation into sodium lactate's influence on panic disorders, where it has been proposed as a biological marker and model for panic attacks. However, critical reviews and methodological critiques of studies involving sodium lactate infusions suggest that its response lacks specificity and sensitivity, indicating that further research is needed to understand its role in panic disorders fully (Margraf, Ehlers, & Roth, 1986).

In agriculture, specifically within ruminal fermentation, the application of sodium lactate and related compounds has been explored for their potential to stimulate lactate utilization by key ruminal bacteria, which could impact feed efficiency and methane production in ruminants. This suggests a broader utility in enhancing the nutritional value of livestock feed and improving environmental outcomes of agricultural practices (Martin, 1998).

Moreover, sodium salts, including sodium lactate, play a crucial role in food safety by inhibiting the growth of pathogenic microorganisms in various food products, highlighting their importance beyond flavor enhancement to ensuring the microbial safety and quality of foods (Taormina, 2010).

Safety And Hazards

Sodium DL-lactate can cause serious eye irritation8. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. It is also advised to wash thoroughly after handling8.

Future Directions

There is limited information available on the future directions of Sodium DL-Lactate-d3. However, given its various applications in food additives, cosmetic preparations, and medical treatments, it is likely to continue to be a subject of research and development7.

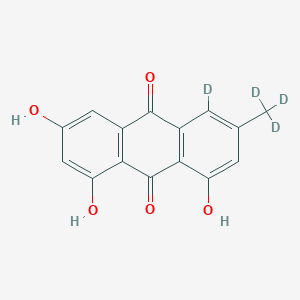

properties

CAS RN |

1219802-24-0 |

|---|---|

Product Name |

Sodium DL-Lactate-d3 (60per cent w/w in H2O) |

Molecular Formula |

C₃H₂D₃NaO₃ |

Molecular Weight |

115.08 |

synonyms |

2-Hydroxypropanoic Acid Sodium Salt-d3; Monosodium Salt Lactic Acid-d3; 2-Hydroxy-Propanoic Acid Monosodium Salt-d3; Sodium Lactate-d3; E 325; Lacolin-d3; Lactic Acid Sodium Salt-d3; Monosodium Lactate-d3; NSC 31718-d3; Per-glycerin-d3; Purasal Powde |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

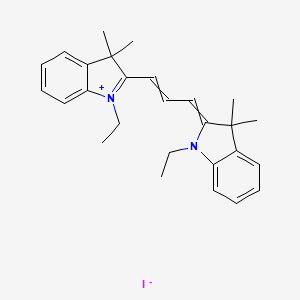

![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)